molecular formula C17H14ClN3O2 B6498274 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide CAS No. 946316-45-6

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide

Cat. No.: B6498274
CAS No.: 946316-45-6
M. Wt: 327.8 g/mol
InChI Key: IGACNZJPXSRRFV-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 5 and an acetamide linker connected to a pyridin-4-ylmethyl moiety. The pyridine moiety may facilitate hydrogen bonding or π-π stacking with target proteins.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-3-1-13(2-4-14)16-9-15(21-23-16)10-17(22)20-11-12-5-7-19-8-6-12/h1-9H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGACNZJPXSRRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and pyridinylmethyl acetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzoyl chloride and hydroxylamine hydrochloride can yield the intermediate 4-chlorophenyl oxime, which can then be cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the biological activity of oxazole derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and pyridinylmethyl acetamide groups can enhance binding affinity and specificity, leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogues with Oxazole or Isoxazole Cores

  • Compound from (Entry 46): (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Key Differences: Incorporates an indolin-3-ylidene scaffold with a fluoro substituent and a methylisoxazole group. Biological Relevance: Reported IC50 of 5.797 (unclear assay context), suggesting moderate activity compared to analogs with amino (5.58) or methyl (5.408) substituents .
  • Compound from : N-{[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide (CAS 1209328-86-8) Key Differences: Replaces the pyridin-4-ylmethyl group with a thiazolo-pyrimidinyl moiety.

Triazole-Based Derivatives

  • Compound from :
    2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

    • Key Differences : Replaces the oxazole core with a 1,2,4-triazole ring and adds a thioether linker.
    • Impact : The triazole-thio group may improve metal-binding capacity but reduce solubility compared to oxazole derivatives .
  • Compound from :
    2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

    • Key Differences : Features dual chlorine substituents on the phenyl ring and a higher molecular weight (490.79 vs. ~370 for the target compound).
    • Impact : Increased halogenation likely enhances target affinity but raises toxicity risks .

Substitution Patterns and Pharmacokinetic Implications

Parameter Target Compound (Entry 46) Compound
Core Structure 1,2-Oxazole Indolin-3-ylidene + Isoxazole 1,2,4-Triazole
Substituents 4-Chlorophenyl, Pyridin-4-yl Fluoro, Methylisoxazole 3,4-Dichlorophenyl, Pyridinyl
Molecular Weight ~350–370 Not reported 490.79
Notable Features Acetamide linker IC50 = 5.797 High chlorine content

Key Research Findings

Oxazole vs. Triazole : Oxazole derivatives (e.g., the target compound) generally exhibit better solubility than triazole-thio analogs due to reduced sulfur content . However, triazole cores may offer stronger binding to metalloenzymes .

Substituent Effects :

  • Chlorophenyl groups enhance lipophilicity and target engagement but may increase off-target interactions .
  • Pyridine positioning (e.g., pyridin-4-yl vs. pyridin-2-yl in ) alters hydrogen-bonding networks, influencing selectivity .

Biological Activity : Compounds with fluorine or methyl groups () show marginally lower IC50 values than the target’s structural analogs, suggesting substituent size and polarity modulate potency .

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